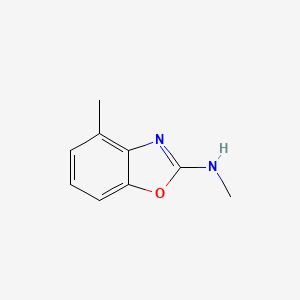

N,4-Dimethyl-1,3-benzoxazol-2-amine

Description

General Overview of Benzoxazole (B165842) Heterocycles in Academic Research

Benzoxazoles are a class of bicyclic heterocyclic compounds formed by the fusion of a benzene (B151609) ring with an oxazole (B20620) ring. researchgate.net The oxazole ring itself is a five-membered heterocycle containing one oxygen and one nitrogen atom at the 1- and 3-positions, respectively. researchgate.net This arrangement confers a planar and aromatic character to the benzoxazole system, making it relatively stable. organic-chemistry.org

In academic research, benzoxazoles are valued for their synthetic versatility and the wide array of biological activities exhibited by their derivatives. The core structure can be readily functionalized at various positions, allowing for the creation of large libraries of compounds with diverse properties. nih.gov The synthesis of the benzoxazole ring is often achieved through the condensation of 2-aminophenols with various carbonyl compounds or their equivalents, a reaction that can be facilitated by a range of catalysts. nih.gov

Significance and Research Trajectory of Benzoxazole Derivatives

The significance of benzoxazole derivatives is most pronounced in the field of medicinal chemistry. nih.gov The benzoxazole nucleus is considered a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This has led to the development of numerous benzoxazole-containing compounds with a broad spectrum of pharmacological activities.

The research trajectory of benzoxazole derivatives has been driven by the discovery of their potent biological effects. These include, but are not limited to, antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. scholarsresearchlibrary.com For instance, certain 2-substituted benzoxazoles have demonstrated significant activity against various bacterial and fungal strains. acs.org The continuous exploration of this class of compounds aims to identify new therapeutic agents with improved efficacy and novel mechanisms of action.

Specific Context of N,4-Dimethyl-1,3-benzoxazol-2-amine within Current Chemical Literature

While the broader class of benzoxazoles is extensively studied, specific information on this compound in current chemical literature is limited. This particular derivative features a methyl group at the 4-position of the benzene ring and a dimethylamino group at the 2-position of the oxazole ring.

The synthesis of 2-aminobenzoxazoles is a well-established area of research, with various methods reported for the introduction of an amino group at the 2-position. nih.gov The N-substitution of this amino group, as in the case of this compound, can be achieved through various synthetic strategies. The presence of the methyl group on the benzene ring and the dimethylamino group can be expected to influence the compound's physicochemical properties, such as its solubility, lipophilicity, and electronic distribution, which in turn would modulate its biological activity.

Research on closely related structures, such as other N,N-dialkyl-2-aminobenzoxazoles and 4-methyl-substituted benzoxazoles, suggests that this compound could be a subject of interest for screening in various biological assays. The study of such specific derivatives contributes to a deeper understanding of the structure-activity relationships within the benzoxazole class.

Detailed Research Findings

Given the limited specific data for this compound, the following tables present a compilation of research findings for the broader classes of substituted 2-aminobenzoxazoles and general benzoxazole derivatives to provide context for the potential properties and areas of interest for this specific compound.

Table 1: Synthesis Methods for Benzoxazole Derivatives

| Precursors | Reagents and Conditions | Product Type | Reference |

| 2-Aminophenol (B121084), Aldehydes | Samarium triflate catalyst, aqueous medium | 2-Substituted benzoxazoles | nih.gov |

| 2-Aminophenol, β-Diketones | Brønsted acid and CuI catalyst | 2-Substituted benzoxazoles | nih.gov |

| 2-Aminophenols, Isocyanides | Pd-catalyzed aerobic oxidation | 2-Aminobenzoxazoles | nih.gov |

| 2-Aminophenols, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Lewis acid (e.g., BF3·Et2O) | 2-Aminobenzoxazoles | nih.govnih.gov |

| Benzoxazole-2-thiol, Chloroacetyl chloride, Amines | Smiles rearrangement | N-Substituted 2-aminobenzoxazoles | nih.gov |

Interactive Data Table: Synthesis Methods for Benzoxazole Derivatives

| Precursors | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| 2-Aminophenol, Aldehydes | Samarium triflate catalyst, aqueous medium | 2-Substituted benzoxazoles | nih.gov |

| 2-Aminophenol, β-Diketones | Brønsted acid and CuI catalyst | 2-Substituted benzoxazoles | nih.gov |

| 2-Aminophenols, Isocyanides | Pd-catalyzed aerobic oxidation | 2-Aminobenzoxazoles | nih.gov |

| 2-Aminophenols, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Lewis acid (e.g., BF3·Et2O) | 2-Aminobenzoxazoles | nih.govnih.gov |

| Benzoxazole-2-thiol, Chloroacetyl chloride, Amines | Smiles rearrangement | N-Substituted 2-aminobenzoxazoles | nih.gov |

Table 2: Reported Biological Activities of Benzoxazole Derivatives

| Derivative Class | Biological Activity | Example | Reference |

| 2-Substituted Benzoxazoles | Antifungal | - | scholarsresearchlibrary.com |

| 2-Substituted Benzoxazoles | Antibacterial | - | acs.org |

| 2-Aminobenzothiazoles (structurally similar) | Anticancer | Riluzole | |

| 2-Aminobenzoxazoles | Enzyme Inhibition (e.g., Aurora B kinase) | - | nih.gov |

| Substituted Benzoxazoles | Anti-inflammatory | Benoxaprofen | scholarsresearchlibrary.com |

Interactive Data Table: Reported Biological Activities of Benzoxazole Derivatives

| Derivative Class | Biological Activity | Example | Reference |

|---|---|---|---|

| 2-Substituted Benzoxazoles | Antifungal | - | scholarsresearchlibrary.com |

| 2-Substituted Benzoxazoles | Antibacterial | - | acs.org |

| 2-Aminobenzothiazoles (structurally similar) | Anticancer | Riluzole | |

| 2-Aminobenzoxazoles | Enzyme Inhibition (e.g., Aurora B kinase) | - | nih.gov |

| Substituted Benzoxazoles | Anti-inflammatory | Benoxaprofen | scholarsresearchlibrary.com |

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

N,4-dimethyl-1,3-benzoxazol-2-amine |

InChI |

InChI=1S/C9H10N2O/c1-6-4-3-5-7-8(6)11-9(10-2)12-7/h3-5H,1-2H3,(H,10,11) |

InChI Key |

JRGAUFJTPBFICG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)OC(=N2)NC |

Origin of Product |

United States |

Computational and Theoretical Investigations of N,4 Dimethyl 1,3 Benzoxazol 2 Amine and Benzoxazole Analogues

Electronic Structure Elucidation

The electronic properties of N,4-Dimethyl-1,3-benzoxazol-2-amine and related benzoxazole (B165842) compounds have been extensively analyzed using various computational techniques. These studies help in understanding the fundamental aspects of their chemical behavior.

Density Functional Theory (DFT) Studies on Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It has been widely applied to determine the optimized molecular geometries of benzoxazole derivatives. nih.govekb.eg DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p), provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation. researchgate.net For instance, studies on benzoxazole and its derivatives have shown how substituents can influence the geometry of the benzoxazole core. researchgate.net The insights gained from these geometric parameters are fundamental for predicting the molecule's reactivity and interaction with biological targets. ekb.eg

Molecular Orbital (MO) Calculations and Frontier Orbital Analysis (HOMO-LUMO)

Molecular Orbital (MO) theory provides a description of the electronic structure of molecules in terms of orbitals that are spread out over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier orbitals. youtube.com The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net

For benzoxazole analogues, MO calculations have been used to determine the energies of these frontier orbitals. asianpubs.org A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This analysis is instrumental in predicting how these molecules will behave in chemical reactions. wustl.edu For example, the HOMO and LUMO energy levels can explain the charge transfer interactions that occur within the molecule. researchgate.net

Below is a table summarizing the calculated HOMO, LUMO, and energy gap values for representative benzoxazole derivatives from a computational study.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzoxazole | -9.02 | -1.13 | 7.89 |

| 2-Phenylbenzoxazole | -8.71 | -1.68 | 7.03 |

| 4-Amino-2-phenylbenzoxazole | -8.01 | -1.53 | 6.48 |

| This table is based on data from a study on benzoxazole and its derivatives and is for illustrative purposes. asianpubs.org |

Charge Density Distribution and Protonation Site Analysis

The distribution of electron density within a molecule is key to understanding its electrostatic potential and where it is most likely to interact with other molecules. The analysis of charge density can identify the most probable sites for protonation, which is crucial for understanding the molecule's behavior in acidic environments and its potential to form hydrogen bonds. amu.edu.pl

In benzoxazole derivatives, the nitrogen and oxygen atoms of the oxazole (B20620) ring are typically regions of higher electron density, making them likely sites for electrophilic attack or protonation. asianpubs.org Computational studies can generate molecular electrostatic potential (MEP) maps, which visually represent the charge distribution and highlight the electron-rich and electron-poor regions of the molecule. researchgate.net These maps are valuable tools for predicting intermolecular interactions. researchgate.net

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation techniques are indispensable for predicting how a ligand, such as this compound, might interact with a biological target and for assessing the stability of this interaction over time.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a second molecule to form a stable complex. wjarr.com This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a specific protein target. nih.gov

For benzoxazole analogues, docking studies have been performed to investigate their interactions with various enzymes and receptors. dntb.gov.uanih.gov These studies can reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. rsc.org The docking score, a numerical value that estimates the binding affinity, helps in ranking different compounds and prioritizing them for further experimental testing. wjarr.com For example, benzoxazole derivatives have been docked into the active sites of enzymes like cyclooxygenase (COX) and various bacterial enzymes to explore their potential as inhibitors. ekb.egrsc.org

Molecular Dynamics (MD) Simulations of Compound Stability and Binding

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.gov MD simulations provide detailed information about the dynamic behavior of a ligand-protein complex, allowing for the assessment of its stability and the nature of the binding interactions. samipubco.com

In the context of this compound and its analogues, MD simulations can be used to validate the results of molecular docking studies. nih.gov By simulating the complex in a virtual physiological environment, researchers can observe the stability of the ligand in the binding pocket and analyze the fluctuations of the protein structure. ajchem-a.com Key parameters such as the root-mean-square deviation (RMSD) of the atomic positions are monitored to assess the stability of the complex over the simulation period. nih.gov These simulations offer a more dynamic and realistic view of the ligand-target interaction compared to the static picture provided by molecular docking. samipubco.com

Free Binding Energy Calculations (e.g., MM/PBSA)

The prediction of how strongly a potential drug molecule (a ligand) will bind to its biological target (a receptor, such as a protein or enzyme) is a cornerstone of computational drug design. While molecular docking provides a preliminary assessment of the binding pose and affinity, more accurate methods are often required to refine these predictions. Free binding energy calculations serve this purpose by providing a more quantitative estimation of the binding affinity.

ΔE_MM (Molecular Mechanics Energy): Includes the internal energy from bond, angle, and dihedral strains (ΔE_internal), as well as the intermolecular van der Waals (ΔE_vdW) and electrostatic (ΔE_elec) interaction energies between the ligand and the receptor. nih.gov

ΔG_solv (Solvation Free Energy): This term accounts for the energy cost of transferring the ligand from a solvent to the receptor's binding site. It is composed of a polar component (ΔG_polar), calculated using either the PB or GB model, and a non-polar component (ΔG_nonpolar), estimated from the SASA. nih.govmdpi.com

-TΔS (Conformational Entropy): This term represents the change in conformational entropy upon ligand binding. It is the most computationally expensive term to calculate and is often omitted, with the assumption that it is either similar for a series of related analogues or that the relative binding energies are dominated by the other terms. nih.gov

While specific MM/PBSA studies for this compound are not prominently available in the surveyed literature, the methodology has been successfully applied to structurally related heterocyclic compounds, demonstrating its utility. For instance, computational studies on various inhibitors often use MM/PBSA or MM/GBSA to rescore docking results and achieve a better correlation with experimental inhibitory activities. nih.govnih.gov In a typical study, a set of analogue compounds are docked into a target's active site, followed by molecular dynamics (MD) simulations to allow the complex to relax and to sample relevant conformations. Snapshots from these simulations are then used to perform the MM/PBSA or MM/GBSA calculations. nih.govnih.gov

The results of such an analysis for a hypothetical series of benzoxazole analogues targeting a specific kinase are illustrated in the table below. The binding free energy (ΔG_bind) and its constituent energy terms help to explain the binding mechanism. For example, favorable contributions typically come from van der Waals (ΔE_vdW) and electrostatic (ΔE_elec) interactions, while the polar solvation term (ΔG_polar) often opposes binding. frontiersin.org

Table 1: Example of MM/PBSA Free Binding Energy Decomposition for Benzoxazole Analogues (Illustrative Data)

| Compound | ΔE_vdW (kcal/mol) | ΔE_elec (kcal/mol) | ΔG_polar (kcal/mol) | ΔG_nonpolar (kcal/mol) | ΔG_bind (kcal/mol) |

| Analogue 1 | -45.2 | -20.5 | 25.8 | -5.1 | -45.0 |

| Analogue 2 | -48.9 | -18.1 | 22.5 | -5.8 | -50.3 |

| Analogue 3 | -40.1 | -15.3 | 20.1 | -4.7 | -39.0 |

| Analogue 4 | -52.5 | -25.7 | 30.2 | -6.3 | -54.3 |

This table is for illustrative purposes to demonstrate typical data from an MM/PBSA study.

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemistry offers powerful tools for understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity and potential for biological activity. chnpu.edu.ua By calculating various quantum chemical descriptors, researchers can predict the behavior of molecules like this compound and its analogues, guiding the synthesis of new compounds with desired properties. chnpu.edu.uaresearchgate.net

Key descriptors derived from quantum chemical calculations (often using Density Functional Theory, DFT) include:

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy (E_HOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (E_LUMO) relates to its ability to accept electrons (electrophilicity).

HOMO-LUMO Energy Gap (ΔE): The difference between E_LUMO and E_HOMO (ΔE = E_LUMO - E_HOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. A small energy gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

Electrostatic Potential (ESP): The ESP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. This is crucial for predicting non-covalent interactions, such as hydrogen bonding, with a biological target.

Atomic Charges: Calculating the partial charges on each atom helps to identify reactive sites. For instance, in 2-aminobenzoxazole (B146116) derivatives, the charges on the nitrogen and oxygen atoms of the benzoxazole ring system are critical for interactions within a receptor's binding pocket. chnpu.edu.ua

While specific quantum chemical calculations for this compound are not detailed in the available literature, studies on analogous systems like 2-amino-4-aryl-1,3-oxazoles have established correlations between these descriptors and biological activity. chnpu.edu.ua In such studies, researchers found that parameters like the energies of frontier orbitals and the charges on heteroatoms could be correlated with the probability of a compound binding to specific protein targets. chnpu.edu.ua For example, the distribution and energy of the HOMO can indicate the most likely site for metabolic attack, while the LUMO can indicate sites susceptible to nucleophilic attack.

The table below presents hypothetical quantum chemical descriptors for a series of 2-aminobenzoxazole analogues, illustrating how substitutions on the benzoxazole core can modulate their electronic properties and predicted reactivity.

Table 2: Calculated Quantum Chemical Descriptors for Benzoxazole Analogues (Illustrative Data)

| Compound Analogue | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

| 2-amino-1,3-benzoxazole | -5.85 | -0.95 | 4.90 | 2.1 |

| 2-amino-4-methyl-1,3-benzoxazole | -5.78 | -0.91 | 4.87 | 2.3 |

| 2-amino-5-chloro-1,3-benzoxazole | -6.01 | -1.15 | 4.86 | 3.5 |

| 2-amino-5-nitro-1,3-benzoxazole | -6.45 | -2.10 | 4.35 | 6.8 |

This table is for illustrative purposes. Values are representative of trends seen in related heterocyclic systems.

These calculations provide a rational basis for predicting how structural modifications—such as adding an electron-donating methyl group or an electron-withdrawing nitro group—can influence a molecule's reactivity and its potential as a therapeutic agent.

Chemical Reactivity and Mechanistic Pathways of N,4 Dimethyl 1,3 Benzoxazol 2 Amine

Reactivity Profile of the Benzoxazole (B165842) Core

The benzoxazole scaffold is a key heterocyclic motif in medicinal chemistry and materials science. nih.gov It is considered a structural isostere of naturally occurring nucleic bases like adenine (B156593) and guanine, which may allow it to interact with biological polymers. researchgate.net The core reactivity of the benzoxazole system is centered around its fused aromatic and oxazole (B20620) rings. The synthesis of the benzoxazole core itself often involves the cyclization of 2-aminophenol (B121084) precursors with various reagents. nih.gov

Common synthetic routes to the benzoxazole ring include:

Condensation of 2-aminophenols with carboxylic acids or their derivatives. nih.gov

Reaction of 2-aminophenols with aldehydes followed by oxidative cyclization. acs.org

Intramolecular cyclization of anilide precursors. semanticscholar.org

The reactivity of the benzoxazole ring can be targeted at several positions. The C2 position is particularly susceptible to both nucleophilic and electrophilic attack, depending on the reaction strategy. For instance, 2-aminobenzoxazoles are frequently synthesized via cyclization of 2-aminophenols with cyanogen (B1215507) bromide or safer cyanating agents, highlighting the electrophilic nature of the C2 precursor. nih.gov Conversely, the benzoxazole ring can be built using methods that activate amides to facilitate cyclization. nih.gov The stability of the ring system is significant, but it can undergo ring-opening reactions under certain conditions.

Influence of Amine and Methyl Substituents on Reaction Pathways

The presence of the 2-amine and 4-methyl groups on the N,4-Dimethyl-1,3-benzoxazol-2-amine molecule significantly modulates the reactivity of the benzoxazole core.

2-Amine Group: The amino group at the C2 position is a powerful electron-donating group (EDG) due to resonance. This increases the electron density of the heterocyclic ring system. Its presence facilitates electrophilic substitution on the benzoxazole nucleus and influences the nucleophilicity of the exocyclic nitrogen. The synthesis of 2-aminobenzoxazoles can be achieved through various one-pot procedures using reagents like tetramethyl orthocarbonate or 1,1-dichlorodiphenoxymethane, which proceed under mild conditions, accommodating a variety of functional groups. acs.org

4-Methyl Group: The methyl group at the C4 position on the benzene (B151609) ring is a weak electron-donating group through an inductive effect. This substituent slightly increases the electron density of the benzene portion of the molecule, potentially influencing the regioselectivity of electrophilic aromatic substitution reactions. Studies on substituted 2-aminophenols show that both electron-donating and electron-withdrawing groups on the phenolic ring affect reaction yields and rates in the formation of the benzoxazole ring. acs.orgacs.org For example, the synthesis of benzoxazoles from 2-amino-4-methylphenol (B1222752) proceeds smoothly with aromatic aldehydes, achieving high yields. acs.org

The combined electronic effects of these two groups make the this compound system more activated compared to the unsubstituted benzoxazole.

Specific Reaction Mechanisms and Intermediates

The synthesis of 2-aminobenzoxazoles, including this compound, involves several key mechanistic pathways.

One proposed mechanism for the formation of 2-aminobenzoxazoles involves the reaction of a 2-aminophenol with an electrophilic cyanating agent like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid such as BF₃·Et₂O. nih.gov The mechanism proceeds as follows:

Activation: The Lewis acid coordinates to the cyano group of NCTS, activating it for nucleophilic attack.

Nucleophilic Attack: The amino group of the 2-aminophenol (in this case, 2-amino-3-methylphenol) attacks the activated cyano group.

Cyclization: An intramolecular attack by the hydroxyl group onto the electron-deficient carbon of the intermediate follows the elimination of the sulfonamide residue.

Protonation/Workup: The final product is formed upon workup. nih.gov

Another general mechanism involves the activation of tertiary amides with triflic anhydride (B1165640) (Tf₂O). nih.gov

The amide reacts with Tf₂O to form a highly reactive amidinium salt intermediate.

The amino group of a 2-aminophenol acts as a nucleophile, attacking the carbon of the amidinium salt.

This is followed by an intramolecular cyclization to yield the benzoxazole product. nih.gov

The Smiles rearrangement offers an alternative pathway, particularly from benzoxazole-2-thiol precursors. nih.gov This rearrangement typically involves an intramolecular nucleophilic aromatic substitution.

The table below summarizes reaction conditions for the synthesis of related 2-aminobenzoxazole (B146116) structures, illustrating the types of reagents and conditions that could be applied.

| Precursors | Reagents & Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| o-aminophenols, NCTS | BF₃·Et₂O, 1,4-dioxane, reflux | 2-Aminobenzoxazoles | 45-60% | acs.org |

| 2-aminophenol, Benzaldehydes | Brønsted acidic ionic liquid gel, solvent-free | 2-Arylbenzoxazoles | Good to Excellent | acs.org |

| 2-aminophenol, Amides | Tf₂O, 2-F-Pyr, DCM, room temp | 2-Substituted Benzoxazoles | Moderate to Excellent | nih.gov |

| Benzoxazole-2-thiol, Amines | ClCH₂COCl, Base | N-Substituted-2-aminobenzoxazoles (via Smiles Rearrangement) | Good to Excellent | nih.gov |

Structure-Reactivity Correlations

The relationship between the structure of benzoxazole derivatives and their chemical reactivity is a subject of significant study. The electronic nature of substituents on the benzoxazole ring plays a critical role in determining the reaction outcomes.

In the synthesis of 2-arylbenzoxazoles, aldehydes with electron-donating groups (like -Me, -OMe) and electron-withdrawing groups (like -NO₂) on the aromatic ring both react to form the desired products in good yields, although reaction conditions may vary. acs.org However, a strongly deactivating group on the 2-aminophenol precursor, such as a nitro group, can lead to lower reactivity and reduced yields. acs.org

The potency of activating groups on anilide precursors directly correlates with the temperature required for N-deprotonation–O-SNAr cyclization to form the benzoxazole ring. semanticscholar.org The order of activation potency is generally NO₂ > CN > CO₂Me > CF₃, with more potent activators allowing the reaction to proceed at lower temperatures. semanticscholar.org

The table below illustrates the impact of substituent electronics on reactivity.

| Substituent Type on Precursor | Electronic Effect | Impact on Reactivity/Yield | Example | Reference |

|---|---|---|---|---|

| Electron-Donating Group (EDG) on aldehyde | Activation | Generally affords good to excellent yields | p-Me, p-OMe | acs.org |

| Electron-Withdrawing Group (EWG) on aldehyde | Deactivation | Affords good to excellent yields, conditions may be adjusted | p-NO₂ | acs.org |

| Electron-Donating Group (EDG) on aminophenol | Activation | Reaction proceeds smoothly, high yields | 4-Methyl | acs.org |

| Electron-Withdrawing Group (EWG) on aminophenol | Deactivation | Lower reactivity and yields | 4-Nitro | acs.org |

| Potent EWG on anilide precursor | Strong Activation for SNAr | Reaction occurs at lower temperatures (e.g., 90 °C) | -NO₂ | semanticscholar.org |

| Less Potent EWG on anilide precursor | Weaker Activation for SNAr | Requires higher temperatures for reaction (e.g., 130 °C) | -CF₃ | semanticscholar.org |

For this compound, the combination of the electron-donating amine and methyl groups suggests a highly activated ring system, prone to electrophilic attack and readily formed from its corresponding 2-amino-3-methylphenol (B31084) precursor.

Structure Activity Relationship Sar Studies for N,4 Dimethyl 1,3 Benzoxazol 2 Amine Derivatives in in Vitro Systems

General Principles of SAR in Benzoxazole (B165842) Chemistry

The benzoxazole scaffold is a privileged structure in drug discovery, known for its wide range of biological activities. researchgate.net SAR studies of benzoxazole derivatives often reveal that the nature and position of substituents on the benzoxazole ring system significantly impact their biological effects. nih.govresearchgate.net Key positions for substitution that are frequently investigated include the 2-position and various positions on the benzene (B151609) ring of the benzoxazole core. nih.gov The introduction of different functional groups can modulate the compound's electronic properties, lipophilicity, and steric profile, which in turn affects its interaction with biological targets. researchgate.net

The general principles derived from numerous studies on benzoxazoles indicate that:

Substitution at the 2-position is a primary determinant of biological activity, with a wide variety of substituents being tolerated and influencing the compound's pharmacological profile. nih.govmdpi.com

Substitution on the benzene ring of the benzoxazole can fine-tune activity, with the position and electronic nature (electron-donating or electron-withdrawing) of the substituents playing a crucial role. nih.govresearchgate.net

Impact of Substituents on Molecular Interactions and In Vitro Activity

The 2-position of the benzoxazole ring is a key site for modification and has a profound impact on the biological activity of the resulting derivatives. nih.govmdpi.com Studies have shown that a diverse array of substituents at this position can lead to a wide spectrum of pharmacological effects. For instance, the introduction of amino groups, aryl groups, and various heterocyclic moieties at the 2-position has been extensively explored. nih.govnih.gov

In the context of 2-aminobenzoxazoles, the nature of the substituent on the amino group is critical. For example, in a series of 2-aminobenzoxazole (B146116) derivatives designed as potential antifungal agents, the substituents on the amino group significantly influenced their in vitro activity against various phytopathogenic fungi. nih.gov Similarly, research on benzoxazole derivatives as 5-HT3 receptor partial agonists demonstrated that a nitrogen-containing heterocyclic substituent at the 2-position was crucial for activity. nih.gov

The introduction of an N-phenyl group at the 2-position has also been shown to be a viable strategy for generating potent antimicrobial agents. nih.gov The electronic properties of the substituents on this phenyl ring can further modulate the activity.

Table 1: Impact of 2-Position Substitution on In Vitro Activity of Benzoxazole Derivatives

| 2-Position Substituent | Observed In Vitro Activity | Reference |

|---|---|---|

| Nitrogen-containing heterocycles | 5-HT3 receptor partial agonism | nih.gov |

| Substituted amino groups | Antifungal activity | nih.gov |

| N-phenyl groups | Antimicrobial activity | nih.gov |

This table is for illustrative purposes and the activities are specific to the cited studies.

The position of substituents on the benzene ring of the benzoxazole core plays a significant role in modulating the biological activity of the compounds. The presence of a methyl group at the 4-position, as in N,4-dimethyl-1,3-benzoxazol-2-amine, can influence the molecule's properties in several ways.

While specific SAR studies focusing solely on the 4-methyl group in this exact compound are not extensively detailed in the provided search results, general principles from related benzoxazole derivatives can be extrapolated. For instance, in a study of benzoxazole derivatives as 5-HT3 receptor partial agonists, a methyl group at the 7-position, in combination with a chloro group at the 5-position, led to a compound with high binding affinity. nih.gov This highlights that the interplay of substituents at different positions is crucial.

Furthermore, research on glycosyl benzoxazole analogs showed that a 4-methyl substituent on the benzoxazole ring resulted in the highest inhibitory activity for acetylcholinesterase (AChE). rsc.org This suggests that a methyl group at the 4-position can be beneficial for specific biological targets. The presence of substituents at other ring positions, such as the 5 and 6 positions, has also been shown to be important for activity in various studies. nih.govnih.gov

The three-dimensional arrangement of atoms in a molecule (conformation and stereochemistry) is a critical determinant of its ability to bind to a biological target. The planarity of the benzoxazole ring system, combined with the rotational freedom of substituents, allows for various conformations.

The gem-dimethyl effect, observed in benzoxaboroles, demonstrates how steric bulk near the reactive center can alter bond angles and impact ionization, which is a key aspect of binding. nih.gov While not directly on a benzoxazole, this principle of steric influence on conformation and subsequent activity is broadly applicable.

In the context of benzimidazole-N-acylhydrazone derivatives, which share structural similarities with substituted benzoxazoles, the existence of different conformers (E/Z isomers and syn/anti-periplanar arrangements) was investigated. researchgate.net The stability of these conformers is crucial as it dictates the predominant shape of the molecule in solution and its ability to interact with a binding site. researchgate.net The study of different rotamers and the energy barriers between them provides insight into the dynamic nature of these molecules and how they might adapt to a receptor. researchgate.net

Computational Approaches in SAR Elucidation

Computational methods, particularly molecular docking, are powerful tools for understanding and predicting the interactions between small molecules and their biological targets. nih.gov When integrated with experimental in vitro data, molecular docking can provide a detailed picture of the binding mode and help to rationalize observed SAR trends. nih.govnih.gov

This integrated approach involves:

Synthesizing and testing a series of compounds in vitro to determine their biological activity. nih.gov

Performing molecular docking studies to predict the binding poses of these compounds within the active site of a target protein. nih.govresearchgate.net

Correlating the docking scores and predicted interactions with the experimental in vitro data to build a robust SAR model. nih.gov

For example, in a study of 2-substituted benzoxazole derivatives as antimicrobial agents, molecular docking studies suggested that the compounds' antibacterial activity could be linked to the inhibition of DNA gyrase. nih.gov The docking results were consistent with the observed in vitro activities, providing a structural basis for the SAR. nih.gov Similarly, in the development of benzoxazole derivatives as anticancer agents targeting VEGFR-2, molecular docking was used to understand the binding modes and key interactions stabilizing the inhibitors in the binding pocket. nih.govrsc.org

Table 2: Examples of Molecular Docking Integration with In Vitro Data for Benzoxazole Derivatives

| Biological Target | Key Findings from Docking | Correlation with In Vitro Data | Reference |

|---|---|---|---|

| DNA Gyrase | Identified potential binding modes and interactions. | Consistent with observed antibacterial activity. | nih.gov |

| VEGFR-2 | Pointed out key residues for inhibitor stabilization. | Binding free energies agreed well with experimental inhibitory activity. | nih.govrsc.org |

This table provides illustrative examples of how molecular docking has been applied in the study of benzoxazole derivatives.

Predictive Modeling for Modulating Biological Targets

Predictive modeling, particularly through in silico docking studies, has become a crucial tool in guiding the synthesis and evaluation of this compound derivatives. dundee.ac.ukpensoft.net These computational methods allow researchers to forecast how modifications to the chemical structure will affect the compound's interaction with specific biological targets. dundee.ac.uk

For instance, molecular docking studies have been instrumental in understanding the binding affinities of benzoxazole derivatives to various receptors and enzymes. biotech-asia.orgresearchgate.net By creating virtual libraries of derivatives and docking them into the active sites of target proteins, scientists can prioritize the synthesis of compounds with the highest predicted potency. dundee.ac.uk This approach has been successfully applied to identify potential inhibitors for targets such as DNA gyrase and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govnih.gov

The data generated from these predictive models are often correlated with results from biological screenings to establish a more comprehensive understanding of the structure-activity relationship (SAR). biotech-asia.orgresearchgate.net This iterative process of prediction, synthesis, and testing accelerates the discovery of lead compounds for further development.

Correlations between Structural Features and Specific In Vitro Biological Target Modulation

The biological activity of this compound derivatives is intricately linked to their structural features. Specific substitutions on the benzoxazole ring system and the amine group can significantly influence their ability to modulate biological targets like enzymes and receptors.

Enzyme Inhibition Mechanisms:

Derivatives of the parent compound have demonstrated notable inhibitory activity against a range of enzymes. For example, certain 2-substituted benzoxazole derivatives have been identified as potent inhibitors of monoamine oxidase (MAO), an enzyme implicated in neuropsychiatric and neurodegenerative disorders. researchgate.netresearchgate.net The nature and position of substituents on the benzoxazole core play a critical role in determining the potency and selectivity for MAO-A versus MAO-B inhibition. researchgate.net

Furthermore, some benzoxazole derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells. nih.gov The presence of a methylene (B1212753) bridge at the 2-position of the benzoxazole ring, however, appears to decrease this inhibitory activity. nih.gov In the realm of infectious diseases, molecular docking studies suggest that the antibacterial activity of certain N-phenyl-1,3-benzoxazol-2-amine derivatives can be attributed to the inhibition of DNA gyrase. nih.gov

Receptor Binding Affinity:

The binding affinity of these derivatives to various receptors is also highly dependent on their chemical structure. For instance, new series of benzoxazole derivatives have been designed and synthesized to target VEGFR-2, a key receptor in angiogenesis. nih.gov The cytotoxic activities of these compounds against cancer cell lines were found to correlate with their ability to reduce VEGFR-2 protein concentration. nih.gov

In another study, the structure-activity relationship of trisubstituted isoxazoles, which share some structural similarities with benzoxazole derivatives, was investigated as selective allosteric ligands for the RORγt receptor. dundee.ac.uk The potency of these compounds was influenced by the nature of the linker at the C-4 position of the isoxazole (B147169) ring. dundee.ac.uk

The following table summarizes the in vitro biological targets of various this compound derivatives and the observed effects:

| Derivative Type | Biological Target | Observed In Vitro Effect |

| 2-Substituted Benzoxazoles | Monoamine Oxidase (MAO-A and MAO-B) | Potent Inhibition. researchgate.net |

| (5 or 6)-amino-2-(substituted phenyl and benzyl) benzoxazoles | Topoisomerase II | Inhibition of enzyme activity. nih.gov |

| N-phenyl-1,3-benzoxazol-2-amine derivatives | DNA Gyrase | Potential inhibition linked to antibacterial activity. nih.gov |

| Novel Benzoxazole Derivatives | VEGFR-2 | Reduction in protein concentration, inhibition of cell proliferation. nih.gov |

| Trisubstituted Isoxazoles | RORγt Receptor | Allosteric ligand binding. dundee.ac.uk |

Advanced Analytical Techniques for Characterization and Research of N,4 Dimethyl 1,3 Benzoxazol 2 Amine

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone in the analysis of N,4-Dimethyl-1,3-benzoxazol-2-amine, offering detailed insights into its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound. Both ¹H and ¹³C NMR provide data on the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, distinct signals correspond to the different types of protons in the molecule. The aromatic protons on the benzoxazole (B165842) ring typically appear in the downfield region of the spectrum. The methyl group attached to the nitrogen (N-methyl) and the methyl group on the benzene (B151609) ring (4-methyl) will each produce a singlet, with their specific chemical shifts influenced by their electronic environments.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum will show distinct peaks for each unique carbon atom, including the carbons of the benzoxazole core, the methyl carbons, and the aromatic carbons of the benzene ring. The chemical shifts of the carbons in the heterocyclic ring are particularly informative for confirming the benzoxazole structure. The analysis of both ¹H and ¹³C NMR spectra is fundamental for the unambiguous structural confirmation of this compound.

Table 1: Representative NMR Data for Dimethylaniline Derivatives

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

|---|---|---|

| N,N,4-trimethylaniline | 7.06 (d, 2H), 6.70 (d, 2H), 2.90 (s, 6H), 2.26 (s, 3H) | 148.74, 129.61, 126.32, 113.33, 41.18, 20.28. rsc.org |

This table provides data for structurally related compounds to give a general idea of expected chemical shifts.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound. In a typical mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. The molecular ion peak ([M]⁺) will correspond to the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula. This is a critical step in confirming the identity of a newly synthesized compound or for verifying the composition of a sample. Fragmentation patterns observed in the mass spectrum can also offer valuable structural information, as the molecule breaks apart in predictable ways.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrations of different chemical bonds. Key characteristic absorptions would include:

N-H stretching: The amine group (NH) will show characteristic stretching vibrations.

C-N stretching: Vibrations associated with the carbon-nitrogen bonds in the amine and the benzoxazole ring.

C=N stretching: The imine-like bond within the benzoxazole ring will have a distinct absorption.

C-O-C stretching: The ether linkage within the benzoxazole ring will also be evident.

Aromatic C-H and C=C stretching: These bands confirm the presence of the benzene ring.

Aliphatic C-H stretching: From the methyl groups.

Crystallographic Analysis

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of this compound in the solid state. researchgate.net This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise calculation of bond lengths, bond angles, and torsion angles within the molecule.

This analysis provides an unambiguous confirmation of the connectivity of the atoms and reveals the molecule's conformation in the crystalline lattice. Furthermore, it can elucidate intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern how the molecules pack together in the solid state. The resulting crystal structure is a fundamental piece of information for understanding the compound's physical properties and for computational modeling studies.

Chromatographic and Separation Techniques in Purity Assessment

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or byproducts from a chemical synthesis. High-Performance Liquid Chromatography (HPLC) is a commonly used method for this purpose. In an HPLC analysis, the compound is dissolved in a solvent and passed through a column packed with a stationary phase. The separation is based on the differential partitioning of the compound and any impurities between the mobile phase and the stationary phase. A detector at the end of the column measures the concentration of the eluting components, producing a chromatogram. The purity of the sample can be determined by the relative area of the peak corresponding to this compound. Gas chromatography (GC) can also be employed, particularly for volatile compounds. These techniques are crucial for ensuring the quality and reliability of the compound for any subsequent research or application. docbrown.info

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N,N,4-trimethylaniline |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a sample. In the context of synthetic chemistry, it serves as a crucial method for verifying the empirical formula of a newly synthesized compound. This process involves the combustion of a small, precisely weighed sample of the substance in an excess of oxygen. The resulting combustion products, primarily carbon dioxide, water, and nitrogen oxides, are collected and measured to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the original compound.

The experimentally determined percentages are then compared against the theoretically calculated values based on the proposed chemical formula. A close correlation between the experimental and theoretical values, typically within a ±0.4% margin, provides strong evidence for the purity and correct elemental composition of the synthesized compound.

For this compound, with the chemical formula C₉H₁₀N₂O, the theoretical elemental composition can be calculated from its molecular weight and the atomic weights of its constituent elements (Carbon: 12.01 g/mol , Hydrogen: 1.008 g/mol , Nitrogen: 14.01 g/mol , Oxygen: 16.00 g/mol ).

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 67.48 |

| Hydrogen | H | 1.008 | 10 | 10.08 | 6.29 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 17.50 |

| Oxygen | O | 16.00 | 1 | 16.00 | 9.99 |

| Total | 162.19 | 100.00 |

In a typical research setting, the synthesis of this compound would be followed by its purification and subsequent characterization by elemental analysis. The data obtained would be presented in a format similar to the table below, comparing the calculated theoretical percentages with the actual percentages found from the analysis of the sample.

Comparison of Theoretical and Found Elemental Analysis Data

| Element | Theoretical % | Found % |

| C | 67.48 | Data not available in cited literature |

| H | 6.29 | Data not available in cited literature |

| N | 17.50 | Data not available in cited literature |

Future Research Directions and Unexplored Avenues for N,4 Dimethyl 1,3 Benzoxazol 2 Amine

Development of Novel Synthetic Strategies for Enhanced Yield and Selectivity

The synthesis of 2-aminobenzoxazoles has traditionally faced challenges, including the use of highly toxic reagents like cyanogen (B1215507) bromide, expensive transition metal catalysts, or harsh reaction conditions that can lead to low yields. nih.govnih.gov Future research on N,4-Dimethyl-1,3-benzoxazol-2-amine should focus on developing novel, efficient, and environmentally benign synthetic routes.

Promising strategies can be adapted from recent advances in benzoxazole (B165842) synthesis. One approach involves an iodine-mediated oxidative cyclodesulfurization, which has been successfully used for N-phenyl-1,3-benzoxazol-2-amine derivatives and is noted for being less expensive and more eco-friendly. nih.gov Another modern, metal-free approach is the Smiles rearrangement, which can produce N-substituted 2-aminobenzoxazoles in good to excellent yields with short reaction times. nih.govacs.org

Research should explore one-pot syntheses starting from readily available precursors like 2-aminophenols. rsc.org For instance, the cyclization of a substituted 2-aminophenol (B121084) with a non-hazardous cyanating agent, catalyzed by a Lewis acid like BF₃·Et₂O, presents a viable and safer alternative. nih.govrsc.org Furthermore, green chemistry methodologies, such as using reusable catalysts or performing reactions under solvent-free conditions, should be a priority to enhance the sustainability of the synthesis. nih.govorganic-chemistry.org The goal is to establish a robust and scalable protocol for this compound that maximizes yield and selectivity while minimizing cost and environmental impact.

Table 1: Modern Synthetic Methodologies for Benzoxazole Derivatives

| Methodology | Key Reagents/Catalysts | Advantages | Reference |

|---|---|---|---|

| I₂-mediated Oxidative Cyclodesulfurization | Molecular Iodine (I₂) | Eco-friendly, less expensive, avoids toxic reagents. | nih.gov |

| Smiles Rearrangement | Chloroacetyl chloride, various amines | Metal-free, wide amine scope, short reaction time, good yields. | nih.govacs.org |

| Lewis Acid Catalyzed Cyclization | 2-aminophenol, NCTS, BF₃·Et₂O | Nontoxic reagents, operational simplicity, good yields. | nih.govrsc.org |

| Palladium-Catalyzed Synthesis | Dendronized amine polymer-Pd complex | Low catalyst loading, reusable catalyst, uses air as an oxidant. | nih.gov |

| Grinding Method | Potassium ferrocyanide catalyst | Solvent-free, short reaction time, excellent yield, non-toxic catalyst. | nih.gov |

Advanced Computational Methodologies for Predictive Chemical Behavior

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental work and reducing development time and costs. For this compound, in silico studies are an essential avenue of future research. Methodologies such as Density Functional Theory (DFT) can be employed to calculate the molecule's structural, electronic, and spectroscopic properties. researchgate.net

Molecular docking simulations can predict the binding affinity and interaction modes of this compound with various biological targets. biotech-asia.org This approach has been successfully used for other benzoxazole derivatives to identify potential inhibitors of enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly (ADP-ribose) polymerase 2 (PARP-2). researchgate.netnih.gov By screening the compound against libraries of known protein structures, researchers can generate hypotheses about its potential biological activity before committing to extensive laboratory synthesis and testing. researchgate.net These computational predictions can reveal the most promising therapeutic areas to explore, from anticancer to antimicrobial applications. researchgate.netbiotech-asia.org

Exploration of Undiscovered In Vitro Biological Targets and Mechanisms

The benzoxazole scaffold is a well-established pharmacophore present in compounds with a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. researchgate.netjocpr.combiotech-asia.org While the specific biological profile of this compound remains largely uncharacterized, the known activities of its structural analogs provide a clear rationale for its exploration against a multitude of biological targets.

Future in vitro screening should be broad and systematic. Based on the activities of related compounds, initial studies could focus on:

Anticancer Activity: Screening against a panel of human cancer cell lines, such as breast (MCF-7), colorectal (HCT116), and liver (HepG2), is a logical starting point. nih.govnih.gov Beyond general cytotoxicity, investigations should probe specific mechanisms, such as the inhibition of key enzymes in cancer progression like kinases (e.g., VEGFR-2) or DNA repair enzymes (e.g., PARP-2). researchgate.netnih.gov

Antimicrobial Activity: The compound should be tested against a diverse range of pathogenic microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans). nih.govnih.gov

Enzyme Inhibition: Many benzoxazoles are known enzyme inhibitors. researchgate.netnih.gov Screening against enzymes implicated in inflammation (Cyclooxygenase), neurodegenerative diseases (Butyrylcholinesterase), or other conditions could reveal novel therapeutic potential. researchgate.netnih.gov

The discovery of any significant "hit" would warrant deeper investigation into the mechanism of action to understand how this compound exerts its biological effect at the molecular level.

Table 2: Established Biological Activities of the Benzoxazole Scaffold

| Biological Activity | Specific Target/Application | Reference |

|---|---|---|

| Anticancer | VEGFR-2 Inhibition, PARP-2 Inhibition, Cytotoxicity against HCT116 & MCF-7 cells. | researchgate.netnih.govnih.gov |

| Antimicrobial | Antibacterial (Gram-positive & Gram-negative), Antifungal (C. albicans, A. niger). | nih.govnih.gov |

| Anti-inflammatory | Cyclooxygenase (COX) Inhibition. | researchgate.net |

| Enzyme Inhibition | Butyrylcholinesterase Inhibition. | nih.gov |

| Neuroactivity | 5HT₃ Receptor Antagonism, Amyloid Plaque Imaging. | researchgate.netnih.gov |

Interdisciplinary Research Approaches and Collaborative Opportunities

The full potential of this compound can only be realized through integrated, interdisciplinary research. Future progress will depend on seamless collaboration between different scientific fields.

A highly effective research model would involve a feedback loop between computational chemists, synthetic organic chemists, and biologists.

Prediction: Computational chemists would model the molecule and predict its most likely biological targets and chemical properties. researchgate.netnih.gov

Synthesis: Guided by these predictions, synthetic chemists would optimize and develop efficient, scalable synthetic routes to produce the pure compound. nih.govrsc.org

Testing: Biologists and pharmacologists would then perform in vitro screening against the predicted targets and broader panels to validate the computational hypotheses and uncover unexpected activities. nih.gov

The results from biological testing would then feed back to the computational team to refine their models and to the synthetic team to create new, potentially more potent derivatives. Furthermore, collaborations with material scientists could explore non-medical applications, leveraging the fluorescent properties common to many benzoxazole structures. researchgate.net Such a collaborative ecosystem is essential for accelerating the journey from a molecule on a computer screen to a compound with real-world applications.

Q & A

Q. What are the key methodologies for synthesizing N,4-Dimethyl-1,3-benzoxazol-2-amine and optimizing reaction yields?

Synthesis typically involves cyclodesulfurization reactions of monothioureas derived from aminophenol derivatives. For example, iodine-mediated oxidative cyclodesulfurization under reflux conditions (e.g., 80–100°C for 6–12 hours) with polar aprotic solvents like DMF can achieve yields of 65–85% . Optimization requires adjusting reaction time, temperature, and stoichiometric ratios of iodine to precursor. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. How can NMR and IR spectroscopy confirm the structural integrity of this compound?

- 1H NMR : Peaks at δ 2.4–2.6 ppm (singlet, 3H for N-methyl) and δ 2.2–2.3 ppm (singlet, 3H for C4-methyl) confirm alkyl substituents. Aromatic protons appear as multiplets in δ 6.8–7.5 ppm .

- IR : Stretching vibrations at ~1650 cm⁻¹ (C=N in oxazole) and ~3350 cm⁻¹ (N-H amine) validate the core structure .

Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?

Standard assays include:

- Broth microdilution (MIC determination against E. coli or S. aureus).

- Agar diffusion to assess zone of inhibition.

- DNA gyrase inhibition assays (IC₅₀ measurement via supercoiling inhibition), as benzoxazoles target bacterial topoisomerases .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced bioactivity?

- Electron-withdrawing groups (e.g., -F at C4) improve DNA gyrase binding by increasing electrophilicity.

- N-Methylation enhances lipophilicity, boosting membrane permeability (logP optimization).

- Substitution at the benzoxazole C7 position with -NH₂ or -Cl improves bacterial growth inhibition (MIC reduction by 4–8×) .

Q. What computational strategies predict binding interactions between this compound and bacterial DNA gyrase?

- Molecular docking (AutoDock Vina): Dock the compound into the ATP-binding pocket of E. coli DNA gyrase (PDB: 1KZN). Key interactions include hydrogen bonds with Ser108 and hydrophobic contacts with Val167 .

- MD simulations : Assess stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns trajectories).

Q. How can conflicting data on enzyme inhibition (e.g., IC₅₀ variability) be resolved in biochemical assays?

- Dose-response standardization : Use a fixed ATP concentration (1 mM) in gyrase supercoiling assays.

- Control for compound solubility : Pre-dissolve in DMSO (<1% v/v) to avoid aggregation artifacts.

- Replicate experiments (n ≥ 3) with blinded scoring to minimize bias .

Q. What crystallographic techniques validate the compound’s solid-state structure?

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

- Byproduct formation : Optimize iodine stoichiometry (1.2–1.5 equiv.) to minimize polysulfide byproducts.

- Solvent recovery : Use recyclable solvents (e.g., ethyl acetate) via distillation.

- Purification : Replace column chromatography with recrystallization (ethanol/water) for >100 g batches .

Notes

- Characterization : Always cross-validate NMR/IR with high-resolution mass spectrometry (HRMS) for molecular formula confirmation.

- Biological Assays : Include positive controls (e.g., ciprofloxacin for gyrase assays) and cytotoxicity testing (e.g., HEK293 cells) to rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.